Sodium;anilino-(2-chlorophenyl)methanesulfonate
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Overview
Description
Sodium;anilino-(2-chlorophenyl)methanesulfonate is a chemical compound that belongs to the class of sulfonates It is characterized by the presence of an aniline group attached to a chlorophenyl ring, which is further connected to a methanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;anilino-(2-chlorophenyl)methanesulfonate typically involves the reaction of aniline derivatives with chlorophenylmethanesulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme can be represented as follows:
Aniline+Chlorophenylmethanesulfonyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Sodium;anilino-(2-chlorophenyl)methanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The aniline group can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The sulfonate group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and other by-products.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Sodium;anilino-(2-chlorophenyl)methanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Sodium;anilino-(2-chlorophenyl)methanesulfonate exerts its effects involves interactions with specific molecular targets. The aniline group can interact with various enzymes and proteins, potentially inhibiting or modifying their activities. The sulfonate group can enhance the solubility and stability of the compound, facilitating its use in different applications.
Comparison with Similar Compounds
Aniline: A simple aromatic amine that serves as a precursor for many derivatives.
Chlorobenzene: An aromatic compound with a chlorine substituent, used in various chemical syntheses.
Methanesulfonic Acid: A strong acid used in organic synthesis and industrial applications.
Uniqueness: Sodium;anilino-(2-chlorophenyl)methanesulfonate is unique due to the combination of its aniline, chlorophenyl, and sulfonate groups. This combination imparts distinct chemical properties, such as enhanced reactivity and solubility, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
sodium;anilino-(2-chlorophenyl)methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S.Na/c14-12-9-5-4-8-11(12)13(19(16,17)18)15-10-6-2-1-3-7-10;/h1-9,13,15H,(H,16,17,18);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYILDHOSLWFYJG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(C2=CC=CC=C2Cl)S(=O)(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClNNaO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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